REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)#[N:2].Cl.N[C@@H]1CCCC[C@H]1O.C[Si](C)(C)N[Si](C)(C)C.[Na].I[CH:32]1[CH2:35][N:34]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:33]1>[Ni](I)I>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:32]2[CH2:33][N:34]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:35]2)=[CH:5][CH:4]=1)#[N:2] |f:1.2,3.4,^1:29|
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Name
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|
Quantity
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1.01 g
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Type
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reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
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Cl.N[C@H]1[C@@H](CCCC1)O
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Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C.[Na]
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Name
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nickel (II) iodide
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Quantity
|
66 mg
|
Type
|
catalyst
|
Smiles
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[Ni](I)I
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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IC1CN(C1)C(=O)OC(C)(C)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was purged with nitrogen
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Type
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ADDITION
|
Details
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charged with isopropyl alcohol (7 mL)
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Type
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CUSTOM
|
Details
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then sonicated for 1 min
|
Duration
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1 min
|
Type
|
STIRRING
|
Details
|
While stirring
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Type
|
WASH
|
Details
|
the syringe rinsed with isopropyl alcohol (2×500 μL)
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Type
|
STIRRING
|
Details
|
The suspension was stirred at 80° C. for 1 hour
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Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexanes to 25% ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1CN(C1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |